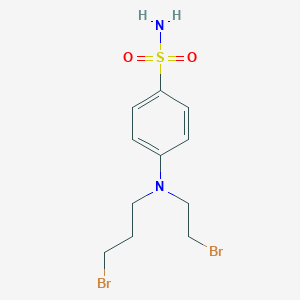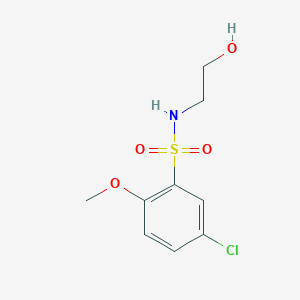
4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, commonly known as BB-94, is a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of extracellular matrix (ECM) components, playing a crucial role in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
BB-94 selectively inhibits the activity of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide by binding to their active site and preventing the degradation of ECM components. 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide play a crucial role in tissue remodeling and repair, but their overexpression and activity can lead to pathological conditions. BB-94 has been shown to inhibit the activity of various 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects
BB-94 has been shown to have various biochemical and physiological effects in different diseases. In cancer, BB-94 has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor cell invasion and migration. In arthritis, BB-94 has been shown to reduce cartilage degradation, synovitis, and bone erosion. In cardiovascular diseases, BB-94 has been shown to reduce myocardial infarction size, improve left ventricular function, and reduce fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-94 has several advantages as a research tool. It is a potent and selective inhibitor of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, allowing for specific inhibition of the enzyme activity. It has been extensively studied and validated in various disease models, providing a reliable research tool. However, BB-94 also has limitations. It is a small molecule inhibitor, and its efficacy may be affected by factors such as solubility, stability, and bioavailability. It may also have off-target effects on other enzymes, leading to potential side effects.
Direcciones Futuras
BB-94 has shown promising results in various disease models, and future research may focus on its potential therapeutic applications. For example, in cancer research, BB-94 may be used in combination with other chemotherapeutic agents to improve efficacy and reduce side effects. In arthritis research, BB-94 may be used in combination with anti-inflammatory drugs to improve disease outcomes. In cardiovascular research, BB-94 may be used to prevent cardiac remodeling and fibrosis after myocardial infarction. Additionally, future research may focus on developing more potent and selective MMP inhibitors based on the structure of BB-94.
Conclusion
BB-94 is a potent and selective inhibitor of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a valuable research tool. Future research may focus on its potential therapeutic applications and the development of more potent and selective MMP inhibitors.
Métodos De Síntesis
BB-94 can be synthesized by reacting 4-aminobenzenesulfonamide with 2-bromoethyl bromide and 2-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction yields BB-94 as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
BB-94 has been widely used in scientific research to study the role of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide in various diseases. In cancer research, BB-94 has been shown to inhibit tumor growth and metastasis by blocking the activity of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide. In arthritis research, BB-94 has been shown to reduce joint destruction and inflammation by inhibiting 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide. In cardiovascular research, BB-94 has been shown to improve cardiac function and reduce fibrosis by inhibiting 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide.
Propiedades
Número CAS |
1421-00-7 |
|---|---|
Fórmula molecular |
C11H16Br2N2O2S |
Peso molecular |
400.13 g/mol |
Nombre IUPAC |
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H16Br2N2O2S/c12-6-1-8-15(9-7-13)10-2-4-11(5-3-10)18(14,16)17/h2-5H,1,6-9H2,(H2,14,16,17) |
Clave InChI |
HFKONGLDMIHZRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
Otros números CAS |
1421-00-7 |
Sinónimos |
4-N-(2-bromoethyl)-4-N-(2-bromopropyl)sulfanilamide T 18 T-18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)


![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)





